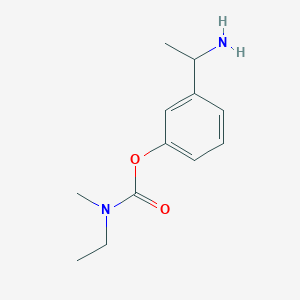

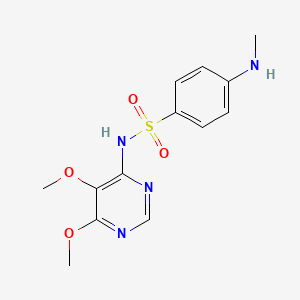

N4-Methyl Sulfadoxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N4-Methyl Sulfadoxine is a sulfonamide derivative, which belongs to a class of synthetic antimicrobial agents. Sulfonamides are known for their broad-spectrum antibacterial properties and are used to treat various bacterial infections. This compound is particularly noted for its long-acting properties and is often used in combination with other drugs to enhance its efficacy .

Vorbereitungsmethoden

The preparation of N4-Methyl Sulfadoxine involves several synthetic routes. One common method includes the reaction of methyl methoxyacetate with excessive diethyl oxalate to generate 3-methoxy-2-oxo-methylethyl succinate. This intermediate is then decarbonylated to obtain 2-methoxy-methylethyl malonate. The malonate is reacted with formamide to generate a cyclocompound, which is further reacted with phosphorus oxychloride to produce a chloride. Finally, a condensation reaction followed by methoxylation yields this compound .

Analyse Chemischer Reaktionen

N4-Methyl Sulfadoxine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert this compound into its reduced form.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and other nucleophiles.

Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N4-Methyl Sulfadoxine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of other sulfonamide derivatives.

Biology: It is studied for its antibacterial properties and its ability to inhibit the growth of various bacterial strains.

Medicine: this compound is used in combination with other drugs to treat malaria and other bacterial infections.

Industry: It is used in the production of veterinary medicines and other pharmaceutical products.

Wirkmechanismus

N4-Methyl Sulfadoxine exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for incorporation into folic acid, it disrupts the synthesis, repair, and methylation of DNA, ultimately inhibiting bacterial growth .

Vergleich Mit ähnlichen Verbindungen

N4-Methyl Sulfadoxine is similar to other sulfonamide compounds such as:

Sulfamethazine: Used to treat bacterial infections in livestock.

Sulfadiazine: Often used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethoxazole: Commonly used in combination with trimethoprim to treat urinary tract infections.

What sets this compound apart is its long-acting properties, making it particularly effective in combination therapies for treating malaria .

Eigenschaften

Molekularformel |

C13H16N4O4S |

|---|---|

Molekulargewicht |

324.36 g/mol |

IUPAC-Name |

N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide |

InChI |

InChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17) |

InChI-Schlüssel |

OTCLFKJHHXFXLY-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)

![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)

![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)

![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)

![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)